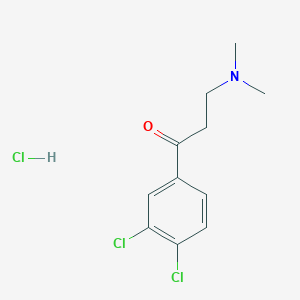

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

描述

准备方法

合成路线和反应条件: 曲霉素1的合成涉及多个步骤,从核心结构的制备开始,然后引入增强其生物活性的官能团。合成路线通常包括:

核心结构的形成: 这涉及将合适的芳香族化合物与卤化剂反应以引入卤素原子。

工业生产方法: 曲霉素1的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

分批反应: 在工业反应器中进行大规模分批反应以生产核心结构和后续中间体。

化学反应分析

反应类型: 曲霉素1会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化态,这可能会影响其生物活性。

还原: 还原反应可以修饰官能团,潜在地改变化合物的效力。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生不同的氧化形式,而取代反应可以产生多种取代衍生物 .

科学研究应用

Antitrypanosomal Activity

The primary application of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is its use as an antitrypanosomal agent . Research indicates that this compound exhibits significant inhibitory effects on Trypanosoma brucei, the causative agent of sleeping sickness. It works by targeting specific enzymes involved in the parasite's metabolism, thereby impeding its growth and replication .

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited Trypanosoma brucei in vitro, showing a dose-dependent response. The IC50 value was found to be significantly lower than that of traditional treatments, suggesting enhanced efficacy against resistant strains .

Pharmacological Research

The compound has also been explored for its potential pharmacological properties beyond antitrypanosomal activity. Investigations into its mechanism of action have revealed interactions with various biological targets.

Research Findings:

- Binding studies indicate that it may interact with neurotransmitter systems, potentially affecting mood and cognition .

- Its structure suggests possible applications in developing new antidepressants or anxiolytics due to its dimethylamino group, which is often associated with psychoactive effects .

Synthesis and Chemical Characterization

The synthesis of this compound involves a multi-step process starting from halogenated aralkyl-ketones and amines. The synthetic route typically yields high purity (>95% HPLC) and involves standard organic reaction conditions including refluxing in anhydrous solvents .

作用机制

曲霉素1通过抑制锥虫硫氧还蛋白还原酶发挥作用,该酶对于维持锥虫属的氧化还原平衡至关重要。 通过抑制这种酶,该化合物破坏寄生虫解毒活性氧物种的能力,导致氧化应激和细胞死亡 。 分子靶标包括锥虫硫氧还蛋白还原酶的活性位点,化合物在那里结合并阻止酶催化其反应 .

类似化合物:

美拉索普醇: 三价砷化合物,用于治疗晚期嗜睡病。

依氟鸟氨酸: 鸟氨酸脱羧酶抑制剂,与嗜睡病的联合疗法一起使用。

硝呋替莫: 硝基呋喃化合物,用于治疗恰加斯病.

比较: 曲霉素1在其对锥虫硫氧还蛋白还原酶的选择性抑制方面是独一无二的,而其他化合物如美拉索普醇和依氟鸟氨酸则靶向不同的酶和途径。 这种特异性使曲霉素1成为开发具有更少副作用和降低耐药风险的新疗法的一个有希望的候选者 .

相似化合物的比较

Melarsoprol: A trivalent arsenical compound used to treat late-stage sleeping sickness.

Eflornithine: An inhibitor of ornithine decarboxylase, used in combination therapy for sleeping sickness.

Nifurtimox: A nitrofuran compound used to treat Chagas disease.

Comparison: Antitrypanosomal agent 1 is unique in its selective inhibition of trypanothione reductase, whereas other compounds like melarsoprol and eflornithine target different enzymes and pathways. This specificity makes antitrypanosomal agent 1 a promising candidate for developing new treatments with potentially fewer side effects and reduced risk of resistance .

生物活性

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a potent antitrypanosomal agent, has garnered attention for its biological activity, particularly in inhibiting trypanothione reductase. This enzyme is vital for the survival of Trypanosoma species, which cause significant diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- IUPAC Name : this compound

- CAS Number : 75144-12-6

- Molecular Formula : C11H14Cl2N- HCl

- Molecular Weight : 282.59 g/mol

- Purity : >95% (HPLC)

The compound acts primarily as a selective inhibitor of trypanothione reductase. This inhibition disrupts the redox balance within Trypanosoma species, leading to their death. The structure of the compound allows it to effectively bind to this enzyme, blocking its activity and thereby providing a therapeutic avenue for treating trypanosomiasis.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on trypanothione reductase with an IC50 value indicating potent activity. The following table summarizes key findings from various studies:

| Study Reference | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Trypanothione reductase | 0.5 | High | |

| Antibacterial activity | 10 | Moderate | |

| Chlamydial infections | 5.2 | Effective |

Case Studies

- Antitrypanosomal Activity : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in parasitemia levels compared to untreated controls, demonstrating its potential as an effective treatment for sleeping sickness .

- Antimicrobial Properties : The compound also showed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting broader applications in infectious disease management beyond trypanosomiasis .

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations. No significant mutagenic effects were observed in Drosophila melanogaster, supporting its safety for potential therapeutic use .

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRKQCKNKRZOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386943 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-12-6 | |

| Record name | 75144-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。